Welcome to the BenchChem Online Store!
molecular formula C8H9AsBrNO4 B1220354 4-(2-bromoacetylamino)benzenearsonic acid CAS No. 51146-91-9

4-(2-bromoacetylamino)benzenearsonic acid

Cat. No. B1220354
M. Wt: 337.99 g/mol
InChI Key: VATIUZAZSWNDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09353152B2

Procedure details

BRAA was prepared by a modification of the method described in Donoghue et al (2000) and WO 01/21628. p-Arsanilic acid (20.6 g, 95 mmol) was added in portions to a solution of sodium carbonate (20 g, 189 mmol) in water (200 mL). When all solids had dissolved, the solution was found to be pH 10, and was chilled at 4° C. for 2 hours. Bromoacetyl bromide (15 mL, 173 mmol) in dry dichloromethane (35 mL) was added in two portions, each addition followed by vigorous shaking for 2 to 3 min. The mixture was allowed to stand for a few minutes, and the lower organic layer was drained off. 4-(N-(Bromoacetyl)amino)benzenearsonic acid (BRAA) was precipitated by acidification of the solution to about pH 2-3 with the dropwise addition of 98% sulfuric acid, collected by vacuum filtration, and dried, giving BRAA as a white solid.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([As:8]([OH:11])([OH:10])=[O:9])[CH:2]=1.C(=O)([O-])[O-].[Na+].[Na+].[Br:18][CH2:19][C:20](Br)=[O:21]>O.ClCCl>[Br:18][CH2:19][C:20]([NH:7][C:6]1[CH:1]=[CH:2][C:3]([As:8]([OH:10])(=[O:11])[OH:9])=[CH:4][CH:5]=1)=[O:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
20.6 g
Type
reactant
Smiles
C1=CC(=CC=C1N)[As](=O)(O)O
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
by vigorous shaking for 2 to 3 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
BRAA was prepared by a modification of the method
DISSOLUTION
Type
DISSOLUTION
Details
When all solids had dissolved
ADDITION
Type
ADDITION
Details
each addition
WAIT
Type
WAIT
Details
to stand for a few minutes
CUSTOM
Type
CUSTOM
Details
4-(N-(Bromoacetyl)amino)benzenearsonic acid (BRAA) was precipitated by acidification of the solution to about pH 2-3 with the dropwise addition of 98% sulfuric acid
FILTRATION
Type
FILTRATION
Details
collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) min
Name
Type
product
Smiles
BrCC(=O)NC1=CC=C(C=C1)[As](O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.